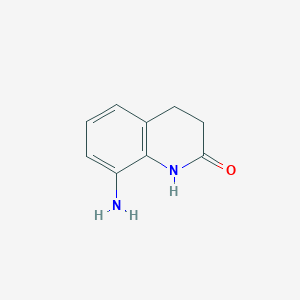

8-Amino-3,4-dihydroquinolin-2(1H)-one

Descripción general

Descripción

8-Amino-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Synthesis of Derivatives

The switchable synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives was developed through a hydride-transfer/N-dealkylation/N-acylation strategy, providing a method for the synthesis of CYP11B2 inhibitor (Yang et al., 2020).

2. Antioxidant Properties

2-Aryl-2,3-dihydroquinolin-4(1H)-ones were synthesized using silver(I) triflate and demonstrated potent antioxidant properties, showcasing their free-radical scavenging ability (Pandit et al., 2015).

3. Hydrolysis and NMR Analysis

A study explored the hydrolysis of the nitrile moiety in 2-amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile, with NMR analysis used to confirm the suitability of optimized geometries for the compounds (Basafa et al., 2021).

4. Antimicrobial Activity

A one-pot synthesis of functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives showed good antibacterial activity against both Gram-positive pathogens and Gram-negative species (Ramana et al., 2016).

5. Synthesis for Pharmaceutical and Biological Chemistry

A novel three-component selenosulfonation for the synthesis of multifunctional 3,4-dihydroquinolin-2(1H)-ones was developed, providing a potential synthesis method for diverse derivatives in pharmaceutical and biological chemistry (Qiu et al., 2017).

6. Potential in Cancer Treatment

A series of 2,4-dihydroxyquinoline derived disazo dyes showed cytotoxicity against cancer cell lines, indicating potential use as drugs or drug additives (Şener et al., 2018).

7. Alzheimer’s Disease Treatment

Hybrids of 4-amino-2,3-polymethylenequinoline and butylated hydroxytoluene were synthesized as potential agents for Alzheimer’s disease treatment, showing inhibition of acetylcholinesterase and butyrylcholinesterase (Makhaeva et al., 2020).

8. Natural Derivatives from Streptomyces

New 3,4-dihydroquinoline-2-one derivatives isolated from Streptomyces sp. LGE21 demonstrated weak cytotoxic activities against cancer cell lines and growth inhibitory activity against bacterial strains (Mahmoud et al., 2018).

9. Antimicrobial and Anticorrosive Properties

5-Amino-8-hydroxyquinolines derivatives showed inhibitory action against the corrosion of mild steel in hydrochloric acid solution, also indicating antimicrobial activities (Faydy et al., 2017).

Propiedades

IUPAC Name |

8-amino-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-3H,4-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJRKQKPZYJGOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001286970 | |

| Record name | 8-Amino-3,4-dihydro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81839-57-8 | |

| Record name | 8-Amino-3,4-dihydro-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81839-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-3,4-dihydro-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001286970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

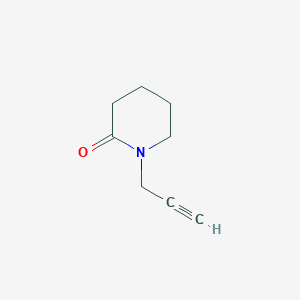

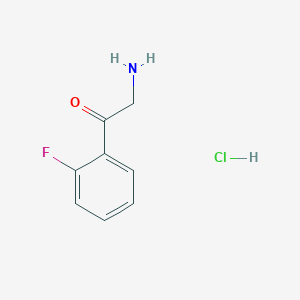

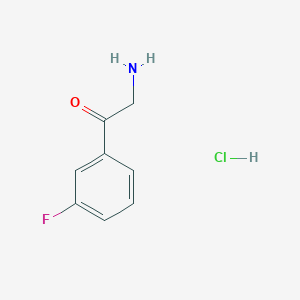

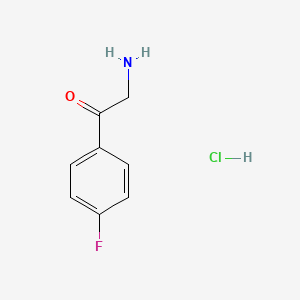

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl [(4-methylphenyl)amino]acetate](/img/structure/B1281872.png)

![6-[(Prop-2-en-1-yl)amino]pyridazin-3(2H)-one](/img/structure/B1281880.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoic acid](/img/structure/B1281896.png)